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molecular formula C7H6INO3 B1333487 3-Iodo-4-nitroanisole CAS No. 214279-40-0

3-Iodo-4-nitroanisole

Cat. No. B1333487
M. Wt: 279.03 g/mol
InChI Key: NLTAHTYBZZSCIT-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

To a suspension of 3-iodo-4-nitrophenyl methyl ether (5.0 g, 0.018 mol) in methanol (50 mL), water (5 mL), and acetic acid (10 mL) was added iron (3.00 g, 0.0538 mol) powder in small quantities. When the addition was completed, the reaction mixture was heated at 70° C. overnight. After filtration, the cake was rinsed with EtOAc. The filtrate was concentrated and the residue was diluted with NaHCO3 (aq) and EtOAc. After layer separation, the organic layer was dried, filtered and concentrated to give the desired product (4.0 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([I:12])[CH:4]=1.C(O)(=O)C>CO.O.[Fe]>[I:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[NH2:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])I
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the cake was rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with NaHCO3 (aq) and EtOAc
CUSTOM
Type
CUSTOM
Details
After layer separation
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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